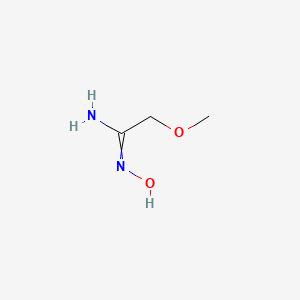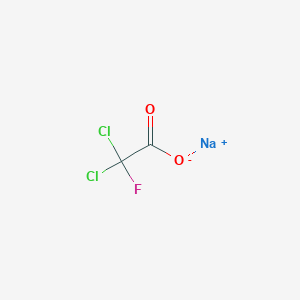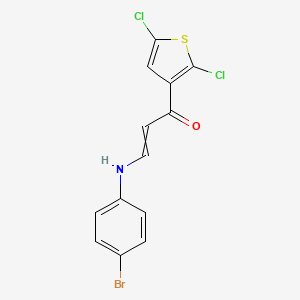![molecular formula C18H19F9O12S B1308500 [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate CAS No. 480438-48-0](/img/structure/B1308500.png)
[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate is a useful research compound. Its molecular formula is C18H19F9O12S and its molecular weight is 630.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Synthesis Studies
Crystal Structure Analysis : Compounds like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate have been studied for their crystal structure, providing insights into molecular configurations and interactions, which are crucial for understanding chemical properties and potential applications (Lee, Ryu, & Lee, 2017).
Synthesis and Structural Elucidation : Research on compounds such as methyl (4-alkanoyl-3-hydroxy-1,5-diaryl-1H-pyrrol-2-yl)acetates has delved into their synthesis and structural characteristics using methods like IR, 1H NMR spectroscopy, and X-ray diffraction. These studies lay the groundwork for understanding the chemical behavior and potential applications of complex organic compounds (Mukovoz et al., 2017).
Biomedical and Pharmaceutical Research
Antimicrobial Activity : Certain synthesized compounds exhibit antimicrobial properties. For instance, novel isochroman-triazoles and thiadiazole hybrids have shown moderate to good activity against specific bacterial strains, highlighting the potential for these compounds in medical and pharmaceutical applications (Saeed & Mumtaz, 2017).
Bioactive Derivatives from Natural Sources : Studies on derivatives of natural compounds, like geranyl acetate, have revealed significant antifungal activity, suggesting their potential in developing new antifungal agents (Khayyat & Sameeh, 2017).
Chemical Synthesis and Applications
- Advanced Synthesis Techniques : Research into synthesizing complex organic molecules, such as the efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrates the advancement in chemical synthesis techniques. These methods open doors for creating novel compounds with potential applications in various industries (Dawadi & Lugtenburg, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate involves the protection of the hydroxyl group of 5-hydroxymethyl-2-furan carboxylic acid followed by the introduction of the nonafluorobutylsulfonyloxy group. The resulting compound is then acetylated at the 3, 4, and 6 positions, followed by the protection of the remaining hydroxyl group. Finally, the protected compound is acetylated at the remaining hydroxyl group to yield the target compound.", "Starting Materials": [ "5-hydroxymethyl-2-furan carboxylic acid", "Nonafluorobutylsulfonyl chloride", "Acetic anhydride", "Pyridine", "Dimethylformamide", "Triethylamine", "Methanol", "Sodium bicarbonate" ], "Reaction": [ "Protection of the hydroxyl group of 5-hydroxymethyl-2-furan carboxylic acid using acetic anhydride and pyridine to yield 5-acetyloxymethyl-2-furan carboxylic acid", "Introduction of the nonafluorobutylsulfonyloxy group using nonafluorobutylsulfonyl chloride, triethylamine, and dimethylformamide to yield 5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxymethyl-2-furan carboxylic acid", "Acetylation of the 3, 4, and 6 positions using acetic anhydride and pyridine to yield [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxymethyl-2-furan carboxylic acid]", "Protection of the remaining hydroxyl group using methanol and sodium bicarbonate to yield [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate", "Acetylation of the remaining hydroxyl group using acetic anhydride and pyridine to yield the target compound [3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate" ] } | |
| 480438-48-0 | |
Fórmula molecular |
C18H19F9O12S |
Peso molecular |
630.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H19F9O12S/c1-6(28)34-5-10-11(35-7(2)29)12(36-8(3)30)13(14(38-10)37-9(4)31)39-40(32,33)18(26,27)16(21,22)15(19,20)17(23,24)25/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 |
Clave InChI |
RHEYHPACKVZWRD-PEBLQZBPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)






![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)





